REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[S:11][C:10]2[CH2:9][CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6][C:5]=2[CH:4]=1>C(Cl)Cl.O=[Mn]=O>[CH:2]([C:3]1[S:11][C:10]2[CH2:9][CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6][C:5]=2[CH:4]=1)=[O:1]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
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Smiles
|
OCC1=CC=2CN(CCC2S1)C(=O)OC(C)(C)C
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Name
|
aldehyde
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Quantity
|
800 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
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5 g
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Type
|
solvent
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Smiles
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O=[Mn]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was isolated as brown solid
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Name
|
|
Type
|
product
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Smiles
|
C(=O)C1=CC=2CN(CCC2S1)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |